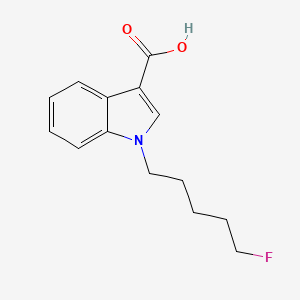

5-Fluoro PB-22 3-carboxyindole metabolite

Beschreibung

Eigenschaften

IUPAC Name |

1-(5-fluoropentyl)indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO2/c15-8-4-1-5-9-16-10-12(14(17)18)11-6-2-3-7-13(11)16/h2-3,6-7,10H,1,4-5,8-9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLIZXRQZRUDLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801043085 | |

| Record name | 5-Fluoro-PB-22 3-carboxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801043085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432794-98-3 | |

| Record name | 5-Fluoro-PB-22 3-carboxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801043085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the 5-Fluoro PB-22 3-carboxyindole Metabolite: Structure, Metabolism, and Analysis

This technical guide provides a comprehensive overview of the 5-Fluoro PB-22 3-carboxyindole metabolite, a critical analyte for identifying the intake of the synthetic cannabinoid 5-Fluoro PB-22 (5F-PB-22). This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical structure, metabolic generation, and analytical characterization.

Introduction: The Significance of Metabolite Identification

The landscape of novel psychoactive substances (NPS) is in constant flux, with synthetic cannabinoids representing one of the largest and most dynamic classes. 5F-PB-22 (quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate) is a potent synthetic cannabinoid that has been identified in numerous herbal products.[1] Due to extensive and rapid metabolism in the human body, the parent compound is often found in very low concentrations or is entirely absent in urine samples.[2] This necessitates a focus on identifying its major metabolites to reliably document exposure. The 5-Fluoro PB-22 3-carboxyindole metabolite is a primary and crucial biomarker for this purpose.[3][4]

Chemical Structure and Properties

The 5-Fluoro PB-22 3-carboxyindole metabolite is formally known as 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid.[5] It is categorized as a synthetic cannabinoid metabolite and is available as an analytical reference material for research and forensic applications.[5]

| Property | Value | Source |

| Formal Name | 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid | [5] |

| CAS Number | 1432794-98-3 | [5] |

| Molecular Formula | C₁₄H₁₆FNO₂ | [5][6] |

| Formula Weight | 249.3 g/mol | [5] |

A deuterated internal standard, 1-(5-fluoropentyl)-1H-indole-d₅-3-carboxylic acid (5-fluoro PB-22 3-carboxyindole metabolite-d₅), is often used for quantitative analysis by GC- or LC-MS to ensure accuracy and precision.[7]

Metabolic Pathway: From Parent Compound to Key Metabolite

The primary metabolic transformation of 5F-PB-22 is the hydrolysis of the ester linkage, which cleaves the quinolin-8-yl group and results in the formation of the 5-fluoro PB-22 3-carboxyindole metabolite.[3][4][8] This reaction is a detoxification pathway that increases the polarity of the compound, facilitating its excretion from the body.

Studies utilizing human hepatocyte incubations have demonstrated that this ester hydrolysis is the predominant metabolic pathway.[3][4] Following the formation of the 3-carboxyindole metabolite, further phase I and phase II metabolic modifications can occur. These subsequent reactions include oxidation of the pentyl chain and glucuronidation of the carboxylic acid group or hydroxylated moieties.[3][4] Additionally, oxidative defluorination of the pentyl chain has been observed, leading to the formation of PB-22 metabolites.[3]

Analytical Methodologies for Identification and Quantification

The detection and quantification of the 5-fluoro PB-22 3-carboxyindole metabolite in biological matrices, such as urine and blood, are primarily achieved through chromatographic techniques coupled with mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the analysis of synthetic cannabinoid metabolites due to its high sensitivity and selectivity.

Protocol: A Self-Validating System for LC-MS/MS Analysis

-

Sample Preparation:

-

Rationale: To remove interfering substances from the biological matrix and concentrate the analyte of interest.

-

Procedure:

-

To 1 mL of urine, add an internal standard (e.g., 5-fluoro PB-22 3-carboxyindole metabolite-d₅).[7]

-

Perform enzymatic hydrolysis with β-glucuronidase to cleave any glucuronide conjugates.

-

Conduct solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the metabolite.

-

Evaporate the solvent and reconstitute the residue in the mobile phase.

-

-

-

Chromatographic Separation:

-

Rationale: To separate the target metabolite from other compounds in the extract before it enters the mass spectrometer, preventing ion suppression and ensuring accurate identification.

-

Typical Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium formate to improve peak shape and ionization efficiency.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

-

-

Mass Spectrometric Detection:

-

Rationale: To provide definitive identification and quantification based on the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions.

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for the analyte and the internal standard.

-

High-Resolution Mass Spectrometry (HRMS)

HRMS, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometers, is invaluable for metabolite identification in research settings.[3][4]

-

Expertise & Experience: Unlike targeted MRM analysis, HRMS allows for the acquisition of full-scan accurate mass data, enabling the identification of unknown metabolites without the need for specific reference standards for every potential compound. This is particularly useful in the early stages of investigating the metabolism of a new synthetic cannabinoid. The high mass accuracy significantly increases confidence in the elemental composition proposed for a metabolite.[3][4]

Conclusion

The 5-Fluoro PB-22 3-carboxyindole metabolite is a definitive biomarker for confirming the use of 5F-PB-22. A thorough understanding of its chemical structure and metabolic formation is essential for developing robust and reliable analytical methods. The methodologies outlined in this guide, particularly LC-MS/MS, provide a framework for the accurate and sensitive detection of this key metabolite in forensic and clinical toxicology. As the landscape of synthetic cannabinoids continues to evolve, the principles of metabolite identification and characterization will remain a cornerstone of analytical drug testing.

References

-

Wohlfarth, A., Gandhi, A. S., Pang, S., et al. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry, 406(6), 1763–1780. [Link]

-

5-Fluoro PB-22 3-carboxyindole metabolite. Cerilliant. [Link]

-

Wohlfarth, A., Gandhi, A. S., Pang, S., et al. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. ResearchGate. [Link]

-

Hasegawa, K., et al. (2017). Metabolic profile of synthetic cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. OPUS at UTS. [Link]

-

Wohlfarth, A., Gandhi, A. S., Pang, S., et al. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. Semantic Scholar. [Link]

-

Wohlfarth, A., et al. (2015). Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA. National Institutes of Health. [Link]

-

5-fluoro-PB-22. PubChem. [Link]

-

5F-PB-22. Wikipedia. [Link]

-

Hasegawa, K., et al. (2017). Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. PubMed. [Link]

-

Wohlfarth, A., et al. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. ProQuest. [Link]

-

Pang, S., et al. (2016). In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22. National Institutes of Health. [Link]

-

5F-PB-22. UNODC. [Link]

-

Cannaert, A., et al. (2016). Detection and Activity Profiling of Synthetic Cannabinoids and Their Metabolites with a Newly Developed Bioassay. ACS Publications. [Link]

-

Chemical structures of 5F-NPB-22, NPB-22, PB-22 and 5F-PB-22 (top panel), their corresponding ethyl esters (middle panel) and their hydrolysis product (bottom panel). SCs synthetic cannabinoids. ResearchGate. [Link]

-

Pang, S., et al. (2016). In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22. PubMed. [Link]

-

Multigram scale synthesis of synthetic cannabinoid metabolites. Diva-portal.org. [Link]

-

Gamage, T. F., et al. (2017). Synthesis and Pharmacological Profiling of the Metabolites of Synthetic Cannabinoid Drugs APICA, STS-135, ADB-PINACA, and 5F-ADB-PINACA. PubMed. [Link]

-

Synthesis and pharmacology of new psychoactive substance 5F-CUMYL-P7AICA, a scaffold-hopping analog of synthetic cannabinoid re. SciSpace. [Link]

-

PB-22 and 5F-PB-22. DEA Diversion Control Division. [Link]

-

In vitro and in vivo human metabolism of a new synthetic cannabinoid NM-2201 (CBL-2201). SciSpace. [Link]

Sources

- 1. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]

- 2. Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. 5-Fluoro PB-22 3-carboxyindole metabolite | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Discovery and Identification of 5-Fluoro PB-22 Metabolites in Urine

Abstract

This technical guide provides a comprehensive framework for the analytical discovery and identification of urinary metabolites of 5-Fluoro PB-22 (5F-PB-22; 1-(5-fluoropentyl)-8-quinolinyl ester-1H-indole-3-carboxylic acid), a potent synthetic cannabinoid. Given that parent synthetic cannabinoids are rarely detected in urine due to extensive and rapid metabolism, a robust analytical strategy must target their metabolic products to reliably document intake.[1][2][3][4] This document moves beyond a simple recitation of protocols to detail the causality behind experimental choices, grounding analytical strategies in the established metabolic fate of 5F-PB-22. We will explore the primary biotransformation pathways, detail validated sample preparation and hydrolysis techniques, and outline advanced analytical workflows using high-resolution mass spectrometry (HRMS) for confident metabolite identification. This guide is intended for researchers, forensic toxicologists, and drug metabolism scientists engaged in the characterization of novel psychoactive substances.

Introduction: The Analytical Challenge of 5F-PB-22

5F-PB-22 belongs to a structural class of synthetic cannabinoids distinguished by an ester linkage, a feature that profoundly influences its metabolic fate.[5][6] Unlike earlier generations of synthetic cannabinoids linked by a ketone bridge, the ester bond in 5F-PB-22 is highly susceptible to enzymatic hydrolysis in vivo.[7] This rapid biotransformation is a primary reason why the parent compound is often absent in urine samples, making metabolite identification the only viable path for confirming exposure.[2][3]

The analytical imperative is therefore to develop methods that can reliably extract, detect, and identify these metabolites from a complex biological matrix like urine. This requires a deep understanding of the expected metabolic transformations to select the most appropriate and sensitive analytical targets. Studies utilizing human hepatocytes have been instrumental in elucidating these pathways, providing a predictive map for analysts.[1][5][6][8]

The Metabolic Fate of 5F-PB-22

Understanding the metabolic pathways of 5F-PB-22 is the cornerstone of a successful identification strategy. In vitro studies with human hepatocytes have revealed that the compound undergoes extensive Phase I and Phase II metabolism.[1][5] Up to 22 distinct metabolites have been identified, arising from a few key enzymatic reactions.[1][5]

The primary metabolic routes are:

-

Ester Hydrolysis: This is the predominant metabolic pathway for 5F-PB-22.[1][5][6] The ester bond is cleaved, yielding 5-fluoropentylindole-3-carboxylic acid. This initial product serves as a substrate for further modifications.

-

Oxidative Transformations: Following hydrolysis, the molecule can undergo various oxidations, including hydroxylation on the pentyl chain or the quinoline system.[1][5]

-

Oxidative Defluorination: A notable transformation involves the replacement of the fluorine atom with a hydroxyl group, which can then be oxidized to a carboxylic acid (pentanoic acid).[1][2][5] This pathway results in the formation of metabolites that are also common to the non-fluorinated analogue, PB-22.[1][5]

-

Glucuronidation (Phase II): Hydroxylated metabolites can be conjugated with glucuronic acid to increase their water solubility and facilitate excretion.[1][5] This is a critical consideration for sample preparation, as these conjugated metabolites must be cleaved to be detected by most standard LC-MS methods.

The following diagram illustrates these interconnected metabolic pathways.

Caption: Major metabolic pathways of 5F-PB-22 in humans.

Analytical Workflow: From Sample to Identification

A robust analytical workflow is essential for the successful identification of 5F-PB-22 metabolites. The process can be logically divided into four key stages: sample preparation, chromatographic separation, mass spectrometric analysis, and data interpretation. Each step must be optimized to ensure the recovery and detection of acidic and neutral metabolites.[9]

Caption: A typical analytical workflow for 5F-PB-22 metabolite identification.

Experimental Protocols

The following protocols provide detailed, field-proven methodologies for each stage of the analytical workflow.

Protocol 1: Urine Sample Preparation and Hydrolysis

Rationale: The majority of Phase I metabolites are excreted as Phase II glucuronide conjugates.[1][5] Enzymatic hydrolysis using β-glucuronidase is essential to cleave this bond, converting the metabolites into their unconjugated forms, which are more amenable to extraction and chromatographic analysis.[10][11]

Step-by-Step Methodology:

-

Aliquoting: Pipette 200 µL of the urine specimen into a 2 mL polypropylene centrifuge tube.[10]

-

Internal Standard Addition: Add an appropriate deuterated internal standard (e.g., 5F-PB-22-d5 3-carboxyindole) to each sample for quantitation and quality control.

-

Buffering: Add 100 µL of phosphate buffer (pH 6.8) to the sample.

-

Enzyme Addition: Add 20 µL of β-glucuronidase from E. coli (>5,000 units/mL).

-

Incubation: Vortex the mixture briefly and incubate at 60-65°C for 1 hour to ensure complete hydrolysis.[12]

-

Protein Precipitation: After incubation, cool the sample to room temperature. Add 500 µL of ice-cold acetonitrile to precipitate proteins.[10]

-

Centrifugation: Vortex vigorously for 30 seconds, then centrifuge at 10,000 x g for 10 minutes.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new tube for cleanup or direct injection (if using a "dilute-and-shoot" approach).

Protocol 2: Analyte Extraction (Solid-Phase Extraction)

Rationale: Solid-Phase Extraction (SPE) is a highly effective technique for removing matrix interferences (salts, urea, pigments) and concentrating the analytes of interest, thereby increasing method sensitivity. A mixed-mode or polymeric reversed-phase sorbent is typically effective for synthetic cannabinoid metabolites.

Step-by-Step Methodology:

-

Conditioning: Condition a polymeric SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent bed to dry.

-

Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences.

-

Elution: Elute the target metabolites with 1 mL of an appropriate solvent, such as ethyl acetate or a high-percentage methanol or acetonitrile solution.[10]

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) for LC-MS analysis.[10]

Protocol 3: LC-HRMS Analysis

Rationale: The complexity of the metabolite profile necessitates high-resolution instrumentation. Liquid chromatography separates the isomeric metabolites in time, while high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF) or Orbitrap systems, provides the mass accuracy required to determine elemental composition and the MS/MS fragmentation data needed for structural elucidation.[5][6][9][11]

Step-by-Step Methodology:

-

LC System: An ultra-high performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) maintained at 40-60°C.[7]

-

Mobile Phase A: 0.1% formic acid in water.

-

Flow Rate: 0.4 mL/min.[13]

-

Gradient: A typical gradient would start at 30% B, ramp to 90-95% B over 15-20 minutes, hold for 5 minutes, and then re-equilibrate.[13]

-

Injection Volume: 5-10 µL.

-

-

MS System: A QTOF or Orbitrap mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: ESI Positive.

-

Acquisition Mode: Data-Independent Acquisition (DIA) or Data-Dependent Acquisition (DDA). A typical DDA experiment involves:

-

Collision Energy: Use a collision energy ramp (e.g., 10-40 eV) to generate rich fragmentation spectra.

-

Data Processing: Utilize software tools with features like neutral loss and product ion filtering to mine the data for expected metabolic transformations.[1][5]

-

Data Interpretation and Key Biomarkers

Confident identification relies on combining evidence from retention time, accurate mass measurements, and MS/MS fragmentation patterns.

-

Accurate Mass: HRMS provides mass measurements with <5 ppm error, allowing for the calculation of the elemental composition and confirming the suspected metabolic transformation (e.g., +15.9949 Da for hydroxylation).

-

MS/MS Fragmentation: The fragmentation pattern provides structural information. For 5F-PB-22 metabolites, characteristic product ions corresponding to the quinoline moiety or the 5-fluoropentylindole core (m/z 232) can confirm the identity of a metabolite.[13]

Based on human metabolism studies, several key metabolites have been identified as reliable biomarkers for confirming 5F-PB-22 intake. Targeting these specific metabolites provides the highest chance of detection.

| Metabolite Biomarker | Primary Metabolic Pathway | Rationale for Selection as a Biomarker |

| 5'-fluoropentylindole-3-carboxylic acid | Ester Hydrolysis | A major and direct product of the most predominant metabolic pathway.[1][5] |

| PB-22 pentanoic acid | Ester Hydrolysis + Oxidative Defluorination | A specific and abundant downstream metabolite indicating significant biotransformation.[1][5] |

| Hydroxy-5F-PB-22 (on quinoline) | Hydroxylation | An abundant oxidized metabolite that retains the parent structure, useful for identification.[1][5] |

| PB-22 N-5-hydroxypentyl | Oxidative Defluorination + Hydroxylation | A key metabolite also found in authentic urine specimens.[15] |

Conclusion

The successful discovery and identification of 5F-PB-22 metabolites in urine is a multi-faceted process that hinges on a foundational understanding of the drug's metabolic fate. The predominance of ester hydrolysis and subsequent oxidative modifications dictates the entire analytical strategy. By employing enzymatic hydrolysis to liberate conjugated metabolites and leveraging the power of LC-HRMS, analysts can confidently separate, detect, and structurally elucidate the key biomarkers of 5F-PB-22 exposure. The protocols and workflows described herein provide a validated, scientifically-grounded approach to tackling the analytical challenges posed by this and other novel synthetic cannabinoids.

References

-

Title: Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry Source: PubMed URL: [Link]

-

Title: Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry Source: ResearchGate URL: [Link]

-

Title: Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans Source: PubMed URL: [Link]

-

Title: Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans | Request PDF Source: ResearchGate URL: [Link]

-

Title: Ultrafast Screen for Synthetic Cannabinoids in Urine Using the Agilent RapidFire High-Throughput Mass Spectrometry System Source: Agilent Technologies URL: [Link]

-

Title: Target Analysis of Synthetic Cannabinoids in Blood and Urine Source: SpringerLink URL: [Link]

-

Title: Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles Source: Annex Publishers URL: [Link]

-

Title: Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry Source: ProQuest URL: [Link]

-

Title: Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry Source: Semantic Scholar URL: [Link]

-

Title: Metabolic profile of synthetic cannabinoids 5F-PB- 22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans Source: OPUS at UTS URL: [Link]

-

Title: Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Synthetic Cannabinoid Metabolites, Qualitative, Urine Source: ARUP Laboratories Test Directory URL: [Link]

-

Title: Proposed metabolic pathways for 5F-NPB-22 Source: ResearchGate URL: [Link]

-

Title: Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Screening, quantification and confirmation of synthetic cannabinoid metabolites in urine by UHPLC-QTOF-MS Source: ResearchGate URL: [Link]

-

Title: Sensitive quantification of BB-22 and its metabolite BB-22 3-carboxyindole... Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Four Postmortem Case Reports with Quantitative Detection of the Synthetic Cannabinoid, 5F-PB-22 Source: PubMed Central URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. annexpublishers.com [annexpublishers.com]

- 5. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - ProQuest [proquest.com]

- 7. Four Postmortem Case Reports with Quantitative Detection of the Synthetic Cannabinoid, 5F-PB-22 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry | Semantic Scholar [semanticscholar.org]

- 9. Target Analysis of Synthetic Cannabinoids in Blood and Urine | Springer Nature Experiments [experiments.springernature.com]

- 10. Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

- 13. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 14. researchgate.net [researchgate.net]

- 15. Sensitive quantification of BB-22 and its metabolite BB-22 3-carboxyindole, and characterization of new metabolites in authentic urine and/or serum specimens obtained from three individuals by LC–QTRAP-MS/MS and high-resolution LC–Orbitrap-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

A Robust and Validated LC-MS/MS Method for the Quantification of 5-Fluoro PB-22 3-Carboxyindole Metabolite in Human Urine

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a detailed, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of 5-Fluoro PB-22 3-carboxyindole metabolite (1-(5-fluoropentyl)-1H-indole-3-carboxylic acid) in human urine. 5F-PB-22 is a potent synthetic cannabinoid, and its detection in biological matrices is critical for forensic toxicology and clinical research.[1][2] The parent compound is extensively metabolized, with the primary pathway being ester hydrolysis to form the stable 3-carboxyindole metabolite, making this compound an essential biomarker for confirming 5F-PB-22 intake.[3] The described protocol employs enzymatic hydrolysis to account for conjugated metabolites, followed by solid-phase extraction (SPE) for sample cleanup and concentration. The subsequent analysis by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode provides the high degree of selectivity and sensitivity required for definitive quantification in complex matrices.

Introduction and Scientific Rationale

Synthetic cannabinoids (SCs) represent a continuously evolving class of new psychoactive substances (NPS) designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC).[4] 5F-PB-22 (quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate) is an indole-based SC that has been identified in forensic casework and acts as a potent agonist at the CB1 and CB2 cannabinoid receptors.[1]

Upon ingestion, 5F-PB-22 undergoes rapid and extensive metabolism. The predominant metabolic pathway is the hydrolysis of the ester linkage, yielding 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid, also known as 5F-PB-22 3-carboxyindole metabolite.[3] This metabolite is then often excreted in urine as a glucuronide conjugate.[5] Due to the typically low or undetectable levels of the parent compound in urine, analytical methods must target these more abundant and persistent metabolites to reliably document exposure.[5][6]

LC-MS/MS has become the gold standard for toxicological screening and confirmation due to its superior sensitivity, specificity, and suitability for complex biological samples compared to traditional immunoassay techniques.[4][7] This method provides a robust protocol for the extraction and quantification of the 5F-PB-22 3-carboxyindole metabolite, incorporating a stable isotope-labeled internal standard to ensure the highest level of accuracy and precision.

Materials and Reagents

-

Standards:

-

Solvents and Reagents:

-

LC-MS grade methanol, acetonitrile, and water.

-

Formic acid (≥99%).

-

Ammonium acetate.

-

β-Glucuronidase from a suitable source (e.g., Red Abalone).[4]

-

-

Consumables:

-

Urine collection containers.

-

Glass centrifuge tubes (15 mL).

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent).

-

Autosampler vials with inserts.

-

Experimental Protocols

Preparation of Standards and Quality Controls

The preparation of accurate calibration standards is fundamental to a quantitative method.

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and internal standard (IS) in methanol. Store at -20°C.

-

Working Standard Solution (e.g., 1 µg/mL): Create a working solution of the analyte by diluting the primary stock in 50:50 methanol:water.

-

Internal Standard Spiking Solution (e.g., 100 ng/mL): Prepare a spiking solution of the IS by diluting its primary stock in 50:50 methanol:water.

-

Calibration Curve and Quality Control (QC) Samples: Prepare calibrators and QCs by spiking blank, drug-free human urine with the working standard solution to achieve the desired concentration range (e.g., 0.5 - 100 ng/mL).

Sample Preparation Protocol

The objective of sample preparation is to release the conjugated metabolite, remove matrix interferences, and concentrate the analyte prior to LC-MS/MS injection.

Step 1: Enzymatic Hydrolysis Causality: In urine, metabolites are frequently conjugated with glucuronic acid to increase water solubility for excretion. Enzymatic hydrolysis with β-glucuronidase is essential to cleave this bond, ensuring the measurement of the total (free + conjugated) metabolite concentration, which provides a more accurate reflection of exposure.[5][10]

-

Pipette 500 µL of urine sample, calibrator, or QC into a glass centrifuge tube.

-

Add 20 µL of the Internal Standard Spiking Solution to all tubes (except for double blanks).

-

Add 500 µL of ammonium acetate buffer (pH ~6.8).

-

Add 25 µL of β-glucuronidase enzyme solution.

-

Vortex briefly and incubate the samples at 60°C for 1 hour.

-

Allow samples to cool to room temperature before proceeding.

Step 2: Solid-Phase Extraction (SPE) Causality: SPE is a critical cleanup step. A reversed-phase sorbent (like Oasis HLB) retains the nonpolar analyte while polar matrix components like salts and urea are washed away. The analyte is then eluted with an organic solvent, resulting in a cleaner, more concentrated sample. This significantly reduces matrix effects such as ion suppression, leading to better sensitivity and reproducibility.[6]

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

-

Loading: Load the entire hydrolyzed sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove residual interferences.

-

Elution: Elute the analyte and internal standard from the cartridge with 1 mL of methanol into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase A/B (90:10) and transfer to an autosampler vial.

LC-MS/MS Instrumental Analysis

The instrumental analysis is designed for optimal chromatographic separation followed by highly selective detection using a triple quadrupole mass spectrometer.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Condition |

|---|---|

| LC System | UHPLC System |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 2.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

| Gradient | 10% B to 95% B over 5 min, hold 1 min, re-equilibrate |

Rationale: A C18 column provides excellent hydrophobic retention for the analyte. Gradient elution, starting with a high aqueous phase and increasing the organic phase, is necessary to first elute polar matrix components and then effectively elute and focus the analyte into a sharp chromatographic peak, ensuring good separation and peak shape.[11]

Table 2: Mass Spectrometry (MS/MS) Parameters

| Parameter | Condition |

|---|---|

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3500 V |

| Gas Temp. | 320°C |

| Gas Flow | 7 L/min |

| Nebulizer | 45 psi |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

Rationale: ESI is a soft ionization technique ideal for polar and semi-polar molecules. The MRM mode provides unparalleled specificity by monitoring a specific precursor-to-product ion transition, which acts as a unique mass fingerprint for the analyte, minimizing the risk of false positives from co-eluting matrix components.

Sources

- 1. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scitechnol.com [scitechnol.com]

- 5. Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. caymanchem.com [caymanchem.com]

- 9. 5-fluoro PB-22 3-carboxyindole metabolite-d5 (CRM) by Cayman Chemical Forensic - 18144-100 - Sanbio [sanbio.nl]

- 10. annexpublishers.com [annexpublishers.com]

- 11. agilent.com [agilent.com]

Application Note: High-Throughput Chromatographic Separation and Quantification of 5F-PB-22 and its Carboxyindole Metabolite in Biological Matrices by LC-MS/MS

Abstract

This application note presents a robust and sensitive method for the simultaneous chromatographic separation and quantification of the synthetic cannabinoid 5F-PB-22 and its primary urinary metabolite, 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid (5F-PB-22 3-carboxyindole). The protocol is designed for researchers, forensic toxicologists, and drug development professionals requiring a reliable analytical workflow for complex biological matrices such as urine and blood. By leveraging Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), this method provides the selectivity and low detection limits necessary for forensic and clinical applications.

Introduction

5F-PB-22 (quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate) is a potent synthetic cannabinoid receptor agonist that has been identified in illicit products worldwide.[1][2] Like many synthetic cannabinoids, it poses a significant challenge to public health and safety, necessitating its inclusion in routine drug screening panels.[3] The metabolism of 5F-PB-22 is rapid and extensive, with the primary metabolic pathway being the hydrolysis of the ester linkage.[4][5] This process yields the 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid metabolite, commonly referred to as the carboxyindole metabolite, which is a key biomarker for confirming 5F-PB-22 consumption.[4][6][7]

The structural similarity between the parent compound and its numerous metabolites, as well as the complexity of biological matrices, demands highly selective and sensitive analytical techniques. Gas chromatography-mass spectrometry (GC-MS) can be used, but often requires derivatization, adding complexity to sample preparation.[8][9] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method, offering high specificity and sensitivity without the need for derivatization.[10][11]

This guide provides a comprehensive, field-proven protocol for the separation and quantification of 5F-PB-22 and its carboxyindole metabolite. We will detail the rationale behind the chosen chromatographic conditions, sample preparation, and mass spectrometric parameters, ensuring a self-validating and reproducible workflow.

Principle of the Method

The core of this method is reversed-phase chromatography, which separates analytes based on their hydrophobicity. 5F-PB-22 is significantly more lipophilic than its carboxyindole metabolite due to the presence of the quinolinyl ester group. The metabolite, with its terminal carboxylic acid group, is more polar. This difference in polarity is the primary driver for their chromatographic separation on a C18 stationary phase.

Following separation, the analytes are ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective detection method monitors specific precursor-to-product ion transitions for each analyte, minimizing matrix interference and ensuring accurate quantification.

Materials and Reagents

Standards and Chemicals

-

5F-PB-22 analytical standard (≥98% purity)

-

5F-PB-22 3-carboxyindole metabolite analytical standard (≥98% purity)

-

5F-PB-22-d5 (or other suitable isotopic internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

1-Chlorobutane (HPLC grade)

-

Isopropanol (HPLC grade)

-

Sodium carbonate buffer (pH 10.2)

Equipment and Consumables

-

UHPLC system (e.g., Agilent 1290 Infinity, Waters ACQUITY UPLC)

-

Triple quadrupole mass spectrometer with ESI source (e.g., Agilent 6460, Sciex 5500+)

-

Analytical column: Reversed-phase C18, 2.1 x 100 mm, 1.7 µm particle size (e.g., Waters Acquity UPLC BEH C18)[12]

-

15 mL polypropylene centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Sample vials with inserts

-

Solid Phase Extraction (SPE) cartridges (Optional, for cleaner extracts)

Experimental Protocols

Standard and Calibrator Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 1 mg of each analytical standard (5F-PB-22 and its carboxyindole metabolite) in 1 mL of methanol.

-

Working Stock Solution (10 µg/mL): Dilute the primary stock solutions in methanol to create a mixed working stock containing both analytes.

-

Internal Standard (IS) Working Solution (1 µg/mL): Prepare a working solution of the deuterated internal standard in methanol.

-

Calibration Curve: Prepare a series of calibration standards in blank matrix (e.g., drug-free urine or blood) by spiking appropriate volumes of the working stock solution. A typical range would be 0.5 ng/mL to 100 ng/mL.[11]

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is optimized for a 1 mL biological fluid sample (urine or blood).

-

Sample Aliquoting: Pipette 1 mL of the sample (calibrator, control, or unknown) into a 15 mL polypropylene tube.

-

Internal Standard Addition: Add a specified volume (e.g., 50 µL) of the internal standard working solution to each tube.

-

pH Adjustment: Add 1 mL of pH 10.2 sodium carbonate buffer to each tube.[13] Vortex briefly. This step ensures the carboxyindole metabolite is in its ionized form, which can be important for extraction efficiency, though the parent compound is neutral.

-

Extraction: Add 4 mL of extraction solvent (e.g., 1-chlorobutane:isopropanol, 70:30 v/v).[3]

-

Mixing: Cap the tubes and vortex for 2 minutes, then centrifuge at 3,000 rpm for 5 minutes to separate the layers.

-

Transfer: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to dissolve.

-

Final Centrifugation: Centrifuge at 10,000 rpm for 2 minutes to pellet any particulates.

-

Transfer to Vial: Transfer the supernatant to a sample vial for LC-MS/MS analysis.

UHPLC-MS/MS Analysis

The following parameters provide a starting point and should be optimized for the specific instrument configuration.

| Parameter | Condition | Rationale |

| UHPLC System | ||

| Analytical Column | C18, 2.1 x 100 mm, 1.7 µm | Provides excellent resolving power for structurally similar compounds.[12] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation of analytes for positive ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for eluting hydrophobic compounds. |

| Flow Rate | 0.4 mL/min | Typical flow rate for 2.1 mm ID columns, providing good efficiency. |

| Column Temperature | 40°C | Reduces viscosity and can improve peak shape. |

| Injection Volume | 5 µL | |

| Gradient Program | ||

| 0.00 min | 30% B | Initial conditions to focus analytes at the head of the column. |

| 8.00 min | 95% B | Gradient to elute the more lipophilic 5F-PB-22. |

| 9.00 min | 95% B | Hold to ensure complete elution. |

| 9.10 min | 30% B | Return to initial conditions for column re-equilibration. |

| 12.00 min | 30% B | End of run. |

| Mass Spectrometer | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is effective for these compounds, and positive mode yields abundant protonated molecules.[5] |

| Capillary Voltage | 4000 V | |

| Source Temperature | 500°C | Assists in desolvation of the ESI plume.[5] |

| Gas Flow | Instrument Dependent | Optimize for best signal. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific ion transitions.[14] |

MRM Transitions

The following are example MRM transitions. These must be optimized for the specific instrument by infusing each standard.

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) - Quantifier | Product Ion 2 (m/z) - Qualifier |

| 5F-PB-22 | 377.2 | 145.1 | 232.1 |

| 5F-PB-22 3-carboxyindole | 250.1 | 204.1 | 109.1 |

| 5F-PB-22-d5 (IS) | 382.2 | 145.1 | 237.1 |

Results and Discussion

Under the described conditions, the more polar carboxyindole metabolite will elute earlier than the parent 5F-PB-22. A well-optimized method should achieve baseline separation of the two analytes.

Expected Retention Times:

-

5F-PB-22 3-carboxyindole: ~4.5 minutes

-

5F-PB-22: ~7.8 minutes

The method should be validated according to established guidelines, assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, matrix effects, and recovery.[11] Typical LOQs for this type of assay are in the low ng/mL to sub-ng/mL range, providing sufficient sensitivity for forensic casework.[11][14]

Causality and Self-Validation:

-

Chromatography: The gradient is designed to be shallow enough to resolve the two compounds effectively, while the high percentage of organic solvent at the end ensures that any highly non-polar matrix components are eluted from the column, preventing carryover.

-

Sample Preparation: The LLE protocol is a balance between extraction efficiency and sample cleanliness. The use of a deuterated internal standard is critical as it co-extracts with the analytes and compensates for any variability in the extraction process or matrix-induced ion suppression/enhancement, thereby ensuring the accuracy of quantification.[13]

-

Detection: The use of two MRM transitions (a quantifier and a qualifier) for each analyte provides a high degree of confidence in identification. The ratio of the two transitions should be consistent across all samples and calibrators.

Visualization of Workflow

Caption: Figure 1. Analytical Workflow.

Conclusion

The UHPLC-MS/MS method detailed in this application note provides a selective, sensitive, and reliable protocol for the simultaneous analysis of 5F-PB-22 and its primary carboxyindole metabolite. The combination of efficient sample preparation and high-resolution chromatographic separation with specific tandem mass spectrometry detection makes this workflow ideally suited for the demanding requirements of forensic toxicology and clinical research.

References

-

Ciolino, L. A., Ranieri, T. L., & Brueggemeyer, T. W. (2015). Quantitation of Synthetic Cannabinoids in Plant Materials Using High Performance Liquid Chromatography with UV Detection (Validated Method). Journal of Forensic Sciences, 60(4), 955-964. [Link]

-

Wohlfarth, A., Gandhi, A. S., Pang, S., Zhu, M., Scheidweiler, K. B., & Huestis, M. A. (2015). Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA. AAPS J, 17(4), 885-897. [Link]

-

Pichini, S., et al. (2017). Synthetic cannabinoids pharmacokinetics and detection methods in biological matrices. Frontiers in Pharmacology, 8, 489. [Link]

-

Teles, F., et al. (2018). Synthetic cannabinoids in biological specimens: a review of current analytical methods and sample preparation techniques. Bioanalysis, 10(19), 1609-1623. [Link]

- Cole, M. D. (2021). The Analysis of Controlled Substances. John Wiley & Sons.

- Kusano, M., Zaitsu, K., Tsuchihashi, H., & Ishii, A. (2014). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Analytical and Bioanalytical Chemistry, 406(19), 4535-4547.

-

Stout, P. R., et al. (2014). Four Postmortem Case Reports with Quantitative Detection of the Synthetic Cannabinoid, 5F-PB-22. Journal of Analytical Toxicology, 38(7), 434-440. [Link]

- Zuba, D., & Byrska, B. (2016). The paths of syntheses, chemical characteristics and stability tests for selected synthetic cannabinoids: 5F-PB-22, NM-2201, UR-144, and AB-CHMINACA.

-

Behonick, G., et al. (2014). Four Postmortem Case Reports with Quantitative Detection of the Synthetic Cannabinoid, 5F-PB-22. Journal of Analytical Toxicology, 38(7), 434-440. [Link]

-

ResearchGate. (2018). Synthetic cannabinoids in biological specimens: A review of current analytical methods and sample preparation techniques. Retrieved from [Link]

-

Wohlfarth, A., Gandhi, A. S., Pang, S., Zhu, M., Scheidweiler, K. B., & Huestis, M. A. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry, 406(6), 1763-1780. [Link]

-

United Nations Office on Drugs and Crime. (2020). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Retrieved from [Link]

-

Coulter, B. (2016). Stability of Synthetic Cannabinoids in Biological Specimens: Analysis through Liquid Chromatography Tandem Mass Spectrometry. Retrieved from [Link]

-

Wikipedia. (n.d.). 5F-PB-22. Retrieved from [Link]

- Spindi, M. (2021). Analytical Techniques Used for Analysis of Cannabinoids. Cannabis Science and Technology.

-

Annex Publishers. (n.d.). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Retrieved from [Link]

-

ChemRxiv. (2023). Separation and Characterization of Synthetic Cannabinoid Metabolite Isomers using SLIM High-Resolution Ion Mobility-Tandem Mass. Retrieved from [Link]

-

PubChem. (n.d.). 5-fluoro-PB-22. Retrieved from [Link]

- Wohlfarth, A., et al. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. ProQuest.

-

Oxford Academic. (2016). A Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC–MS-MS. Retrieved from [Link]

-

Kneisel, S., et al. (2016). Separation and structural characterization of the new synthetic cannabinoid JWH-018 cyclohexyl methyl derivative "NE-CHMIMO" using flash chromatography, GC-MS, IR and NMR spectroscopy. Forensic Science International, 266, 243-250. [Link]

-

Cambridge Open Engage. (2024). Separation and Characterization of Synthetic Cannabinoid Metabolite Isomers using SLIM High-Resolution Ion Mobility-Tandem Mass Spectrometry (HRIM-MS/MS). Retrieved from [Link]

Sources

- 1. 5F-PB-22 - Wikipedia [en.wikipedia.org]

- 2. 5-fluoro-PB-22 | C23H21FN2O2 | CID 72710774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - ProQuest [proquest.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Synthetic Cannabinoid Analysis [sigmaaldrich.com]

- 9. books.rsc.org [books.rsc.org]

- 10. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Four Postmortem Case Reports with Quantitative Detection of the Synthetic Cannabinoid, 5F-PB-22 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cannabissciencetech.com [cannabissciencetech.com]

- 13. shareok.org [shareok.org]

- 14. academic.oup.com [academic.oup.com]

Application Note: A Robust UHPLC-QTOF-MS Workflow for High-Confidence Metabolite Screening of the Synthetic Cannabinoid 5F-PB-22

Introduction: The Analytical Challenge of 5F-PB-22

5F-PB-22 (1-(5-fluoropentyl)-8-quinolinyl ester-1H-indole-3-carboxylic acid) is a potent synthetic cannabinoid notable for its unique quinoline ester linkage.[1] As with many novel psychoactive substances (NPS), its consumption poses a significant public health risk and a formidable challenge for forensic and clinical toxicology laboratories. The parent compound is subject to rapid and extensive metabolism within the human body, making it often undetectable in biological samples, particularly urine, shortly after intake.[2][3] Consequently, identifying exposure relies on the confident detection of its various metabolites.

The inherent complexity of the metabolic profile—involving numerous biotransformations—necessitates a highly sensitive and specific analytical approach.[1][4] Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) has emerged as the gold standard for this application. Its combination of rapid chromatographic separation, high-resolution mass accuracy, and MS/MS fragmentation capabilities provides the analytical depth required for a non-targeted screening approach, enabling the detection and structural elucidation of both expected and novel metabolites.[5][6][7] This application note details a field-proven protocol for the comprehensive screening of 5F-PB-22 metabolites in urine, from sample preparation to data interpretation.

Scientific Rationale: Understanding 5F-PB-22 Metabolism

A successful screening method is built upon a foundational understanding of the target analyte's metabolic fate. In vitro studies using human hepatocytes have been instrumental in mapping the biotransformation pathways of 5F-PB-22.[1][4][8] This knowledge allows us to predict which chemical moieties will be altered and, therefore, which molecular masses to search for.

Key Metabolic Pathways: The metabolism of 5F-PB-22 is extensive, with over 20 metabolites having been identified.[1] The primary pathways include:

-

Ester Hydrolysis: This is the predominant metabolic route, cleaving the ester bond to yield a variety of (5-fluoro)pentylindole-3-carboxylic acid metabolites.[1][4][8] This is a critical transformation to target, as these hydrolysis products are often the most abundant urinary markers.

-

Oxidation: Hydroxylation can occur on the pentyl chain or the quinoline system, often followed by further oxidation.[1][4]

-

Oxidative Defluorination: The terminal fluorine on the pentyl chain can be replaced with a hydroxyl group, which can then be oxidized to a carboxylic acid. This pathway results in the formation of PB-22 metabolites.[1][2][9]

-

Glucuronidation: Phase II conjugation with glucuronic acid occurs on hydroxylated metabolites, creating more water-soluble forms for excretion.[1][4] Targeting these conjugates or cleaving them via hydrolysis is essential for comprehensive screening.

The complexity of these overlapping pathways underscores why a high-resolution, non-targeted approach is superior to targeted assays, which might miss key or newly discovered metabolites.

Sources

- 1. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]

- 4. researchgate.net [researchgate.net]

- 5. Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC-QTOF-MS. | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing Ionization Efficiency for 5F-PB-22 3-Carboxyindole Metabolite

Welcome to the technical support guide for the analysis of the 5F-PB-22 3-carboxyindole metabolite. This document is designed for researchers, forensic scientists, and drug development professionals who are utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) and encountering challenges with signal intensity and reproducibility for this specific analyte. This guide provides in-depth, field-proven insights and step-by-step protocols to systematically troubleshoot and enhance the ionization efficiency of this critical metabolite.

Foundational Principles

A clear understanding of the analyte's chemical nature and the ionization process is the first step toward effective method development and troubleshooting.

Analyte at a Glance: 5F-PB-22 3-Carboxyindole Metabolite

The 5F-PB-22 3-carboxyindole is a primary urinary metabolite of the synthetic cannabinoid 5F-PB-22.[1][2][3] Its structure contains a critical functional group that dictates its behavior in an electrospray ionization (ESI) source: the indole-3-carboxylic acid .

-

Key Functional Group: The carboxylic acid (-COOH) moiety is the primary site for ionization.

-

Ionization Behavior: As an acidic compound, it readily loses a proton (deprotonates) to form a negative ion, [M-H]⁻. This makes negative ion mode ESI the most logical and effective choice for sensitive detection.[4][5][6]

-

pKa Value: The acidity of the carboxylic acid group is defined by its pKa. While the exact pKa of the 5F-PB-22 metabolite is not published, a close structural analog, indole-3-carboxylic acid, has a predicted pKa of approximately 3.90.[7] This value is crucial for optimizing the mobile phase pH.

The Mechanism of Electrospray Ionization (ESI)

Electrospray ionization is a soft ionization technique that transfers ions from solution into the gas phase.[8] For an acidic analyte like our target metabolite in negative ion mode, the process involves:

-

Droplet Formation: The LC eluent is sprayed through a capillary held at a high negative potential, forming a fine mist of negatively charged droplets.[8]

-

Droplet Shrinkage: A drying gas (typically nitrogen) causes the solvent in the droplets to evaporate. As the droplets shrink, the charge density on their surface increases.[8]

-

Ion Ejection: Eventually, the electrostatic repulsion overcomes the droplet's surface tension, causing it to explode and release gas-phase analyte ions ([M-H]⁻), which are then guided into the mass analyzer.[8]

Understanding this process is key to diagnosing why signal intensity may be poor. Issues can arise from inefficient droplet formation, poor desolvation, or competition from other molecules in the sample (ion suppression).

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the analysis of the 5F-PB-22 3-carboxyindole metabolite in a direct question-and-answer format.

Q1: My signal intensity is very low or inconsistent. Where should I begin troubleshooting?

A1: Low signal is the most common challenge. A systematic approach is essential. Before adjusting the mass spectrometer, always start with the liquid chromatography portion of the experiment, as mobile phase composition is often the root cause.

Here is a logical workflow to follow:

Caption: A systematic workflow for troubleshooting low signal intensity.

Q2: Which ionization mode, positive or negative, is better for this metabolite?

A2: Negative ion mode is strongly recommended.

-

Chemical Rationale: The carboxylic acid group is the most easily ionizable part of the molecule. In solution, it exists in equilibrium between its neutral form (R-COOH) and its deprotonated, anionic form (R-COO⁻). Negative mode ESI is designed to detect these anions as [M-H]⁻. While positive ion adducts ([M+H]⁺ or [M+NH₄]⁺) might be possible, their ionization efficiency is typically much lower for highly acidic molecules.[5][6][9]

-

Practical Evidence: Studies analyzing acidic metabolites, including those of synthetic cannabinoids, consistently show superior sensitivity in negative ion mode.[4][9]

Q3: How does mobile phase pH affect my signal, and what is the optimal range?

A3: Mobile phase pH is arguably the most critical factor for ionizing acidic compounds. To maximize the formation of the desired [M-H]⁻ ion, the analyte must be in its deprotonated (anionic) state in the LC eluent before it enters the ESI source.

-

The "pH > pKa" Rule: For acids in negative ion mode, the mobile phase pH should be adjusted to be at least 2 pH units above the analyte's pKa.[8] This ensures that the equilibrium is overwhelmingly shifted towards the deprotonated, more readily detectable form.

-

Application: Given the estimated pKa of ~3.9 for the indole-3-carboxylic acid structure, a mobile phase pH in the range of 5.5 to 6.5 is an excellent starting point. Using a pH below 4 will protonate the analyte, severely suppressing the negative ion signal.

Caption: Effect of pH on the ionization state of the carboxylic acid group.

Q4: What mobile phase additives should I use to improve signal?

A4: The choice of additive is critical for both chromatography and ionization. Additives must be volatile for LC-MS.[10][11]

-

For pH Adjustment (Buffering):

-

Recommended: Ammonium acetate or ammonium formate are excellent choices.[11][12] A 5-10 mM solution of ammonium acetate will buffer the mobile phase in the ideal pH range of 5.5-6.5, promoting deprotonation.

-

Avoid: Strong acids like formic acid or trifluoroacetic acid (TFA) are commonly used in positive mode but are detrimental in negative mode for this analyte. They lower the pH, preventing deprotonation and suppressing the signal.[9] While some studies show weak acids like acetic acid can sometimes improve negative ESI response through gas-phase effects, this is analyte-dependent and should be tested carefully.[13][14][15] For this specific metabolite, starting with a basic or neutral pH is the most reliable strategy.

-

-

Organic Modifiers: Standard reversed-phase solvents like acetonitrile and methanol are suitable. Ensure they are high-purity, LC-MS grade to minimize background noise and adduct formation.[11]

| Additive | Recommended Use | Concentration | Rationale |

| Ammonium Acetate | Primary Choice | 5-10 mM | Buffers pH in the optimal range (5.5-6.5) to promote deprotonation. Volatile and MS-friendly.[12] |

| Ammonium Formate | Good Alternative | 5-10 mM | Provides good buffering and sharp peaks.[11][16] |

| Acetic Acid | Use with Caution | 0.02% - 0.1% | Can sometimes enhance signal via gas-phase proton affinity but may lower pH too much.[14][15] Test only after trying acetate/formate buffers. |

| Formic Acid / TFA | AVOID | N/A | Lowers pH significantly, protonates the analyte, and suppresses the [M-H]⁻ signal.[9] |

Q5: I've optimized my mobile phase, but my signal is still weak, especially in real samples. Could it be ion suppression?

A5: Yes, this is highly likely. Ion suppression occurs when co-eluting compounds from the sample matrix (e.g., salts, phospholipids from urine or plasma) compete with the analyte for ionization in the ESI source.[17][18][19][20] This reduces the analyte's signal without changing its concentration.

-

How to Identify Suppression:

-

Post-Column Infusion: The gold-standard method. A solution of your analyte is continuously infused into the flow path after the analytical column. You then inject a blank matrix extract. Dips in the constant analyte signal directly indicate retention times where matrix components are eluting and causing suppression.[17]

-

Post-Extraction Spike: A simpler method to quantify the effect. Compare the peak area of the analyte spiked into a clean solvent (A) with the peak area of the analyte spiked into a blank matrix extract after the extraction process (B). The percentage of suppression is calculated as [1 - (B/A)] * 100.[17]

-

-

How to Mitigate Suppression:

-

Improve Chromatographic Separation: The most effective strategy is to chromatographically separate your analyte from the interfering matrix components.[18][21] Try a different gradient, a different stationary phase (e.g., a phenyl-hexyl column), or use a higher-efficiency column (e.g., UPLC/UHPLC).[21]

-

Enhance Sample Preparation: A more rigorous sample cleanup will remove interfering compounds before they reach the LC-MS system. If you are using a simple "dilute-and-shoot" method, consider implementing Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[17][20]

-

Reduce Sample Volume: Injecting a smaller volume of the sample extract can lessen the amount of matrix components entering the source, thereby reducing suppression.[19]

-

Q6: What are the key mass spectrometer source parameters I should optimize?

A6: After optimizing the mobile phase, fine-tuning the MS source parameters can provide significant signal gains. These parameters control the efficiency of the desolvation and ionization process. Optimization should be done by infusing a standard solution of the analyte and adjusting parameters individually to maximize the signal.

| Parameter | Starting Point (Negative ESI) | Optimization Goal & Rationale |

| Capillary Voltage | -2.5 to -3.5 kV | Maximize signal without causing electrical discharge. In negative mode, it's often best to use the lowest voltage that provides a stable spray to minimize discharge.[8][22] |

| Source Temperature | 120-150 °C | Facilitate initial droplet evaporation without causing thermal degradation of the analyte. |

| Desolvation Temp. | 350-550 °C | Ensure complete desolvation of the droplets to release gas-phase ions. Higher temperatures can improve signal but risk analyte degradation. |

| Desolvation Gas Flow | 600-1000 L/hr | Aids in droplet desolvation. Too low a flow results in poor desolvation and solvent clusters; too high can reduce sensitivity. |

| Cone/Nozzle Voltage | -20 to -50 V | This potential difference helps extract ions from the atmospheric pressure region into the vacuum of the mass analyzer and can help break up solvent clusters. Optimize for maximum signal of the precursor ion. |

Experimental Protocols

SOP 1: Mobile Phase Optimization

This protocol outlines a systematic approach to finding the best mobile phase for your analyte.

-

Prepare Stock Solutions:

-

Analyte Stock: 1 mg/mL of 5F-PB-22 3-carboxyindole metabolite in methanol.

-

Working Solution: Dilute the stock to 1 µg/mL in 50:50 water:acetonitrile for infusion.

-

Aqueous Buffers: Prepare 100 mM stock solutions of ammonium acetate and ammonium formate in LC-MS grade water.

-

-

Prepare Test Mobile Phases:

-

Mobile Phase A (Aqueous): Prepare three different aqueous phases:

-

Water + 10 mM Ammonium Acetate

-

Water + 10 mM Ammonium Formate

-

Water + 0.1% Acetic Acid

-

-

Mobile Phase B (Organic): Acetonitrile (LC-MS Grade).

-

-

Methodology:

-

Set up your LC-MS system. Use a standard C18 column.

-

Equilibrate the system with a starting condition of 95% Mobile Phase A (Condition 1) and 5% Mobile Phase B.

-

Infuse the 1 µg/mL working solution at 5-10 µL/min using a syringe pump and a T-fitting post-column.

-

Set the mass spectrometer to scan for the [M-H]⁻ ion of the metabolite in negative ESI mode.

-

Monitor the signal intensity. Record the stable baseline intensity for Mobile Phase A (Condition 1).

-

Flush the system and repeat steps 2-5 for Mobile Phase A (Conditions 2 and 3).

-

Compare the signal intensities to determine which aqueous phase provides the best ionization. The one yielding the highest and most stable signal is optimal.

-

SOP 2: MS Source Parameter Optimization (Flow Injection Analysis)

This protocol uses Flow Injection Analysis (FIA) to optimize source settings without a column.

-

System Setup:

-

Remove the analytical column and replace it with a zero-dead-volume union.

-

Premix a mobile phase consisting of the optimal composition determined in SOP 1 (e.g., 50:50 Water with 10 mM Ammonium Acetate : Acetonitrile).

-

Set the LC pump to a typical flow rate for your column (e.g., 0.4 mL/min for a standard analytical column).

-

-

Methodology:

-

Prepare a 100 ng/mL solution of the analyte in the premixed mobile phase.

-

Set the mass spectrometer to monitor the [M-H]⁻ ion using Multiple Reaction Monitoring (MRM) if a transition is known, or Selected Ion Monitoring (SIM) if not.

-

Begin injecting the analyte solution repeatedly (e.g., 5 µL injections every 0.5 minutes).

-

While the injections are running, access the instrument's tune page.

-

Adjust one parameter at a time (e.g., increase capillary voltage in 0.2 kV increments). Observe the effect on the peak intensity of the injections.

-

Find the value that gives the maximum intensity for that parameter and set it.

-

Repeat step 5 for each of the key source parameters listed in the table in Q6.

-

Once all parameters are optimized, save the new instrument method.

-

By following this guide, researchers can systematically overcome common challenges and develop a robust, sensitive, and reliable LC-MS method for the quantification of the 5F-PB-22 3-carboxyindole metabolite.

References

-

Cole, R. B. (2010). Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 21(10), 1647–1657. Available at: [Link]

-

"malcolm4chemist". (2008). Steps for ESI Optimization (Electrospray Ionization). Malcolm's Blog. Available at: [Link]

-

Polymer Synthesis & Mass Spectrometry. (2023). Troubleshooting ion suppression in LC–MS analysis. YouTube. Available at: [Link]

-

Pan, J., & Chen, H. (2018). Facile Improvement of Negative Ion Mode Electrospray Ionization using Capillary Vibrating Sharp-edge Spray Ionization. Analytical Chemistry, 90(15), 8967–8971. Available at: [Link]

-

Waters Corporation. (2004). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Available at: [Link]

-

Gamoh, K., & Nakashima, K. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid Communications in Mass Spectrometry, 17(5), 411-416. Available at: [Link]

-

Higton, D. M., & Taylor, G. W. (2001). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Journal of Mass Spectrometry, 36(11), 1177-1185. Available at: [Link]

-

Dolan, J. W. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 24(5), 458-466. Available at: [Link]

-

Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Mass Spectrometry & Advances in the Clinical Lab. Available at: [Link]

-

Kruve, A., & Kaupmees, K. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Analytical Chemistry, 89(10), 5555–5563. Available at: [Link]

-

Chromatography Forum. (2021). Analysis of carboxylic salts by LCMS. Available at: [Link]

-

Shafi, A. M., et al. (2022). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 12(9), 834. Available at: [Link]

-

Lu, F., et al. (2012). Increasing the Sensitivity of an LC–MS Method for Screening Material Extracts for Organic Extractables via Mobile Phase Optimization. Journal of Chromatographic Science, 50(9), 815-826. Available at: [Link]

-

HALO Columns. BIOCLASS Mobile Phase Additive Selection for LC-MS. Available at: [Link]

-

Zhou, W., & Yang, S. (2007). Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. ResearchGate. Available at: [Link]

-

Wohlfarth, A., et al. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry, 406(6), 1763-1780. Available at: [Link]

-

Wohlfarth, A., et al. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. ResearchGate. Available at: [Link]

-

Gundersen, P. O. M., et al. (2018). Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. DiVA portal. Available at: [Link]

-

Annex Publishers. (2018). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Available at: [Link]

-

Gjelstad, A., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 13(1), 127. Available at: [Link]

-

PubChem. Indole-3-Acetic Acid. Available at: [Link]

-

Human Metabolome Database. Indole-3-carboxylic acid (HMDB0003320). Available at: [Link]

Sources

- 1. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Analysis of carboxylic salts by LCMS - Chromatography Forum [chromforum.org]

- 7. Indole-3-carboxylic acid CAS#: 771-50-6 [m.chemicalbook.com]

- 8. Chemistry Loves Chemistry: Steps for ESI Optimization (Electrospray Ionizatio) [malcolm4chemist.blogspot.com]

- 9. researchgate.net [researchgate.net]

- 10. covachem.com [covachem.com]

- 11. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]

- 12. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. halocolumns.com [halocolumns.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. youtube.com [youtube.com]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. longdom.org [longdom.org]

- 21. waters.com [waters.com]

- 22. Facile Improvement of Negative Ion Mode Electrospray Ionization using Capillary Vibrating Sharp-edge Spray Ionization - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Protocol Refinement for Synthetic Cannabinoid Metabolite Extraction

Welcome to the technical support center for synthetic cannabinoid (SC) metabolite extraction. This guide is designed for researchers, forensic toxicologists, and drug development professionals to navigate the complexities of sample preparation. Here, we move beyond simple step-by-step instructions to explain the underlying principles, helping you troubleshoot existing protocols and develop robust, validated methods for new analogs.

Section 1: Enzymatic Hydrolysis Troubleshooting

The majority of SC metabolites are excreted in urine as glucuronide conjugates.[1] Cleavage of this glucuronide moiety, known as hydrolysis, is a critical first step to convert the polar metabolites into a form that can be effectively extracted and analyzed by LC-MS/MS.

Frequently Asked Questions (FAQs) - Hydrolysis

Q1: My analyte recovery is low and inconsistent. Could incomplete hydrolysis be the cause?

A: Absolutely. This is one of the most common reasons for poor recovery. If the glucuronide conjugate is not completely cleaved, the resulting polar metabolite will not be efficiently retained on most Solid-Phase Extraction (SPE) sorbents, which typically rely on hydrophobic interactions. This leads to the analyte being lost in the sample loading or wash steps.